Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate
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Description
Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C18H27N7O3 and its molecular weight is 389.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to influence a wide range of biochemical pathways, often through their interaction with various biological targets .
Result of Action
Compounds containing a pyrrolidine ring are known to have a variety of biological effects, often as a result of their interaction with various biological targets .
Action Environment
It is known that the biological activity of compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3/c1-12(20-17(27)28-18(2,3)4)16(26)19-11-15-22-21-13-7-8-14(23-25(13)15)24-9-5-6-10-24/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFWMIIMKPYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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